R-4-oxide-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-2,6-di-9-phenanthrenyl-Dinaphtho[2,1-d
Description
The compound (11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-di-9-phenanthrenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin (CAS: 1028416-47-8) is a chiral organophosphorus derivative with a complex polycyclic framework. Its molecular formula is C₄₈H₃₇O₄P, and it features two 9-phenanthrenyl substituents at the 2- and 6-positions of the dinaphtho[2,1-d]dioxaphosphepine backbone .
Properties
IUPAC Name |
9-[4-(3-phenanthren-9-yl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]phenanthrene;phosphoric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H38.H3O4P/c1-7-19-39-31(13-1)25-35(45-27-33-15-3-5-17-37(33)41-21-9-11-23-43(41)45)29-47(39)48-30-36(26-32-14-2-8-20-40(32)48)46-28-34-16-4-6-18-38(34)42-22-10-12-24-44(42)46;1-5(2,3)4/h3-6,9-12,15-18,21-30H,1-2,7-8,13-14,19-20H2;(H3,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBINEUIUXYFNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C=C2C3=CC(=CC4=C3CCCC4)C5=CC6=CC=CC=C6C7=CC=CC=C75)C8=CC9=CC=CC=C9C1=CC=CC=C18.OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H41O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
R-4-oxide-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-2,6-di-9-phenanthrenyl-Dinaphtho[2,1-d] is a complex organic compound with significant potential in medicinal chemistry and biochemistry. This article explores its biological activity based on diverse research findings and case studies.
The compound's molecular formula is , with a molecular weight of approximately 708.8 g/mol. It belongs to the class of dioxaphosphepin compounds and features multiple phenanthrenyl groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C48H37O4P |
| Molecular Weight | 708.8 g/mol |
| CAS Number | 1028416-47-8 |
| Melting Point | 390-400 °C |
| Optical Activity | [α]22/D −44.0°, c = 1 in DMSO |
Research indicates that R-4-oxide exerts its biological effects primarily through its interaction with specific cellular targets. The compound has been shown to modulate enzyme activity and influence signaling pathways associated with cell proliferation and apoptosis.
Enzyme Inhibition
Studies have demonstrated that R-4-oxide inhibits certain enzymes involved in metabolic pathways. For instance:
- Cyclooxygenase (COX) Inhibition : The compound has shown potential in inhibiting COX enzymes, which are critical in inflammatory processes.
Antioxidant Activity
R-4-oxide exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, thereby protecting against cellular damage.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of R-4-oxide against various cancer cell lines. The results indicated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent cytotoxic effects.
Study 2: Neuroprotective Effects
Another research article focused on the neuroprotective effects of R-4-oxide in a model of neurodegeneration. Key findings included:
- Model Used : SH-SY5Y neuroblastoma cells treated with neurotoxic agents.
- Results : R-4-oxide significantly reduced cell death and improved cell viability by up to 70% compared to controls.
Comparison with Similar Compounds
Structural and Molecular Comparison
Key Research Findings
Steric and Electronic Effects :
- The di-9-phenanthrenyl substituents in the target compound (1028416-47-8) introduce exceptional steric bulk, which stabilizes reactive intermediates in asymmetric catalysis . In contrast, diphenyl analogs (e.g., SY224061, 874948-59-1) exhibit lower enantioselectivity due to reduced spatial hindrance .
- Bis(trifluoromethylphenyl) derivatives (e.g., 791616-70-1) demonstrate enhanced thermal stability (decomposition >250°C) owing to the electron-withdrawing CF₃ groups, making them suitable for high-temperature applications .
- Solubility and Reactivity: Triphenylsilyl-substituted compounds (e.g., SY224055) are highly hydrophobic, limiting their utility in polar solvents but favoring applications in lipid-rich environments . The target compound’s phenanthrenyl groups improve solubility in aromatic solvents (e.g., toluene, xylene) compared to di(1-naphthyl) analogs (SY224062), which aggregate in non-polar media .
Stereochemical Purity :
- The target compound is synthesized with 99% enantiomeric excess (e.e.) , a critical factor for pharmaceutical intermediates, whereas analogs like SY224057 (bis-CF₃) are typically racemic unless chiral auxiliaries are employed .
Preparation Methods
Starting Materials and Initial Coupling
The synthesis begins with 1,1′-bi-2-naphthol (BINOL), a readily available chiral precursor. Phosphorylation of BINOL derivatives using phosphorus trichloride (PCl₃) or oxychloride (POCl₃) under inert atmospheres yields the dichlorophosphate intermediate. Subsequent hydrolysis introduces the hydroxyl group at the 4-position, forming the 4-hydroxy-dioxaphosphepine framework.
Key Reaction Conditions
| Parameter | Detail |
|---|---|
| Solvent | Anhydrous dichloromethane or THF |
| Temperature | 0–5°C (initial), room temperature (RT) |
| Catalyst | Triethylamine (TEA) or DMAP |
| Reaction Time | 12–24 hours |
Hydrogenation to Octahydro Modification
The "octahydro" designation refers to the partial hydrogenation of the naphthalene rings to tetralin-like structures. This step employs catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under high-pressure H₂ (3–5 atm).
Hydrogenation Parameters
| Parameter | Detail |
|---|---|
| Catalyst Loading | 5–10 wt% Pd/C |
| Solvent | Ethanol or ethyl acetate |
| Pressure | 3–5 atm H₂ |
| Temperature | 50–80°C |
| Duration | 6–12 hours |
Selective hydrogenation ensures saturation of specific double bonds while preserving the aromaticity of the phenanthrenyl substituents introduced later.
| Parameter | Detail |
|---|---|
| Brominating Agent | NBS (2.2 equiv) |
| Solvent | Acetic acid |
| Temperature | 60–70°C |
| Duration | 4–6 hours |
Suzuki-Miyaura Coupling
The brominated intermediate reacts with 9-phenanthrenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).
Coupling Parameters
| Parameter | Detail |
|---|---|
| Catalyst | Pd(PPh₃)₄ (2–5 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ |
| Solvent | Toluene/water (3:1) |
| Temperature | 80–100°C |
| Duration | 12–24 hours |
This step demands rigorous exclusion of oxygen and moisture to prevent catalyst deactivation.
Oxidation to 4-Oxide and Hydroxyl Group Retention
The phosphorus center in the dioxaphosphepine ring is oxidized from P(III) to P(V) to form the 4-oxide. Controlled oxidation preserves the 4-hydroxy group, necessitating mild oxidizing agents.
Oxidation with Hydrogen Peroxide
Aqueous hydrogen peroxide (H₂O₂, 30%) in methanol at 0°C selectively oxidizes the phosphorus atom without over-oxidizing other functional groups.
Oxidation Conditions
| Parameter | Detail |
|---|---|
| Oxidizing Agent | H₂O₂ (30%, 1.5 equiv) |
| Solvent | Methanol |
| Temperature | 0–5°C |
| Duration | 1–2 hours |
Stereochemical Control
The (11bR) configuration is preserved through chiral resolution techniques, such as crystallization with chiral auxiliaries (e.g., tartaric acid derivatives) or chromatographic separation on chiral stationary phases.
Industrial-Scale Production and Quality Control
Industrial synthesis scales the above steps with modifications for efficiency and cost-effectiveness.
Bulk Hydrogenation
Continuous flow hydrogenation reactors replace batch systems, enhancing throughput and safety. Catalysts are recycled via filtration membranes to reduce costs.
Quality Assurance
| Technique | Purpose |
|---|---|
| ³¹P NMR | Verify P=O formation and purity |
| Chiral HPLC | Confirm enantiomeric excess (≥99% ee) |
| X-ray Crystallography | Validate stereochemical configuration |
Challenges and Optimization Strategies
Q & A
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer: Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, due to the compound’s skin irritation hazard (GHS Category 2, H315) . Work should be conducted in a fume hood to avoid inhalation, and all handling must occur in facilities equipped with emergency eyewash stations and showers. Contaminated materials require neutralization before disposal. Safety Data Sheets (SDS) emphasize that only trained personnel should handle the compound, with institutional protocols reviewed prior to use .
Q. How can the synthesis of this compound be optimized for high enantiomeric purity?
- Methodological Answer: Enantioselective synthesis can be achieved using chiral auxiliaries or catalysts. For example, highlights the use of Daicel’s chiral separation technologies to attain 99% enantiomeric excess (ee). Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) must be systematically varied. Monitoring via chiral HPLC or circular dichroism (CD) spectroscopy is critical to assess purity . Computational pre-screening of reaction pathways (e.g., using density functional theory, DFT) can reduce trial-and-error experimentation .
Q. Which spectroscopic techniques are most effective for characterizing the octahydrodinaphtho backbone?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is essential for resolving the complex stereochemistry and confirming hydrogenation of the octahydrodinaphtho system . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive structural confirmation. Infrared (IR) spectroscopy identifies hydroxyl and oxide functional groups, with peaks expected at ~3200 cm⁻¹ (O-H) and 1250 cm⁻¹ (P=O) .
Q. What reaction design principles apply when introducing phenanthrenyl substituents?
- Methodological Answer: Phenanthrenyl groups introduce steric bulk, requiring careful selection of coupling agents (e.g., Suzuki-Miyaura catalysts for aryl-aryl bonds). and suggest using palladium-based catalysts under inert atmospheres. Solvent choice (e.g., THF or DMF) impacts reaction kinetics. Computational modeling (e.g., molecular dynamics, MD) can predict steric clashes and guide substituent positioning .
Q. How can the oxide functional group be stabilized during synthesis?
- Methodological Answer: The oxide group is prone to reduction; thus, inert conditions (argon/nitrogen atmosphere) and low-temperature reactions (-20°C to 0°C) are recommended . Avoid strong reducing agents. Stabilizing ligands (e.g., phosphines) can protect the oxide moiety during catalytic steps. Post-synthesis, storage under anhydrous conditions at -20°C prevents degradation .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in asymmetric catalysis?
- Methodological Answer: Density functional theory (DFT) calculations model transition states and predict enantioselectivity by analyzing energy barriers for competing pathways. highlights ICReDD’s approach, combining quantum mechanics/molecular mechanics (QM/MM) simulations with experimental validation. Software like Gaussian or COMSOL Multiphysics can optimize ligand geometries and reaction coordinates .
Q. What strategies resolve contradictions in NMR data for diastereomeric forms?
- Methodological Answer: Diastereomers often show overlapping signals in ¹H NMR. Use 2D NMR techniques (COSY, NOESY) to differentiate through-space interactions. Variable-temperature NMR (VT-NMR) reduces signal broadening caused by conformational exchange. For phosphorous-containing derivatives, ³¹P NMR provides distinct shifts for diastereomers (Δδ ~1–5 ppm) .
Q. How can reaction mechanisms involving this compound as a chiral catalyst be validated?
- Methodological Answer: Isotopic labeling (e.g., deuterium or ¹⁸O tracing) tracks atom transfer during catalysis. Kinetic isotope effects (KIE) and Eyring analysis differentiate between concerted and stepwise mechanisms. In-situ IR or Raman spectroscopy monitors intermediate formation. ’s feedback loop integrates experimental kinetics with computational transition-state modeling .
Q. How does steric bulk from substituents influence catalytic efficiency?
- Methodological Answer: Steric parameters (e.g., Tolman’s cone angle) quantify substituent bulk. Kinetic studies (e.g., turnover frequency, TOF) correlate steric effects with reaction rates. Molecular docking simulations visualize active-site accessibility. For example, ’s bis(4-chlorophenyl) analog shows reduced catalytic activity compared to less bulky derivatives due to hindered substrate approach .
Q. What methodologies integrate high-throughput screening (HTS) with quantum chemistry for catalytic optimization?
- Methodological Answer:
HTS robotic platforms test thousands of reaction conditions (e.g., solvent, catalyst loading) in parallel. Machine learning algorithms (e.g., Bayesian optimization) analyze HTS data to identify optimal conditions. Quantum chemical calculations (e.g., DFT) validate these findings by modeling electronic effects. ’s AI-driven "smart laboratories" exemplify this integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
